Cas no 104-54-1 (Cinnamyl Alcohol)
Cinnamyl Alcohol Chemical and Physical Properties
Names and Identifiers
-
- Cinnamyl alcohol
- 3-HYDROXY-1-PHENYL-1-PROPENE
- 3-PHENYL-2-PROPEN-1-OL
- 3-PHENYL-2-PROPENE-1-OL
- 3-PHENYL-2-PROPEN-L-OL
- 3-PHENYLALLYL ALCOHOL
- 3-PHENYLALLYLOL
- 3-PHENYLPROPENOL
- CINNAMIC ALCOHOL
- FEMA 2294
- STYRYL CARBINOL
- TRANS-3-PHENYL-2-PROPEN-1-OL
- TRANS-CINNAMYL ALCOHOL
- (2E)-3-Phenyl-2-propen-1-ol
- 1-Phenyl-1-propen-3-ol
- 2-Propen-1-ol,3-phenyl-
- 3-Fenyl-2-propen-1-ol
- 3-phenyl-2-propen-1-o
- 3-Phenyl-2-propenol
- 3-phenyl-prop-2-en-1-ol
- Chnnamyl alcohol
- 3-Phenylprop-2-en-1-ol
- 3-Phenyl
- allylic benzylic alcohol
- Ciamyl alcohol
- Cinnamylalkohol
- cynnamyl alcohol
- Peruvin
- Sterone
- stylone
- Styrylicalcohol
- γ-Phenylallyl alcohol
- 3-PHENYL-2-PROPEN-1-O1
- NSC 8775
- NSC 623440
- trans-CinnaMyl
- 肉桂醇
- 2-Propen-1-ol, 3-phenyl-
- Z-cinnamyl alcohol
- DSSTox_CID_21491
- DSSTox_RID_79750
- DSSTox_GSID_41491
- cinnamyl-alcohol
- Phenylallyl alcohol
- OOCCDEMITAIZTP-UHFFFAOYSA-N
- styrene-methanol
- Phenyl-2-propenol
- (E)-CinnamylAlcohol
- (Hydroxymethyl)styrene
- Cinnamyl alcohol, 8CI
- (3-phenyl)-allyl alcohol
- KSC155C0J
- EINECS 203-212-3
- (2E)-3-phenylprop-2-en-1-ol
- EC 203-212-3
- Cinnamyl alcohol, Vetec(TM) reagent grade, 98%
- CHEBI:33227
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM VERUM BARK) [DSC]
- E-cinnamyl alcohol
- Cinnamylalcohol
- trans-cinnamic alcohol
- trans-Cinnamyl-alcohol
- Cinnamic alcohol (natural)
- AI3-00949
- Cinnamyl alcohol, purum, >=97.0% (GC)
- SR-01000944721-1
- HSDB 5011
- 1-Phenylprop-1-en-3-ol
- SCHEMBL39219
- Z104473562
- CINNAMYL ALCOHOL [FCC]
- E-Cinnamic alcohol
- Phenyl-2-propen-1-ol
- 3-HYDROXY-1-PHENYLPROP-1-ENE
- CHEBI:17177
- EN300-367325
- BS-14235
- 1-PHENYL-3-HYDROXY-1-PROPENE
- s5824
- Cinnamyl alcohol, natural, 96%, FG
- (E)-cinnamyl alcohol
- Zimtalcohol
- Styrylcarbinol
- CS-0008356
- DTXSID301314144
- SS8YOP444F
- (E)-3-phenyl-2-propen-1-ol(E)-cinnamyl alcohol
- InChI=1/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4
- gamma-Phenylallyl alcohol
- NSC-623440
- CAS-104-54-1
- DB14186
- (E)-3-phenyl-prop-2-en-1-ol
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM CASSIA BARK)
- SR-01000944721
- EN300-19335
- NS00127411
- NCGC00254750-01
- Trans-3-phenylprop-2-en-1-ol
- AKOS005265255
- trans-3-phenyl-prop-2-en-1-ol
- NSC8775
- UNII-SS8YOP444F
- Cinnamyl alcohol, 98%
- bmse010256
- DTXCID7021491
- HY-Y0078
- 2-Propen-1-ol, 3-phenyl-, (2E)-
- (E)-Cinnam Alcohol
- A800999
- trans cinnamyl alcohol
- C02394
- (E)-3-Phenyl-2-propen-1-ol
- Q204030
- CCRIS 3191
- 2-Propen-1-ol, 3-phenyl-, (E)-
- Cinnamyl alcohol, >=98%, FG
- MFCD00002921
- NSC623440
- CINNAMYL ALCOHOL [FHFI]
- Q-100037
- E75786
- J-525010
- CHEMBL324794
- Cinnamyl alcohol, analytical standard
- CINNAMYL ALCOHOL [INCI]
- WLN: Q2U1R
- Alkohol skoricovy
- Tox21_300847
- Propenoic acid, 3-phenyl-, (trans)-
- BRN 1903999
- FEMA No. 2294
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM CASSIA BARK) [DSC]
- Cinnamyl alcohol purum
- CINNAMYL ALCOHOL [WHO-DD]
- 4407-36-7
- .gamma.-Phenylallyl alcohol
- 2-Propen-y1-ol, 3-phenyl-
- Alkohol skoricovy [Czech]
- Styrone
- Epitope ID:150920
- NCGC00166097-01
- 3-Fenyl-2-propen-1-ol [Czech]
- DTXSID9041491
- NSC-8775
- TRANS-CINNAMYLALCOHOL
- 1-06-00-00281 (Beilstein Handbook Reference)
- CINNAMYL ALCOHOL [MI]
- Styryl alcohol
- CINNAMYL ALCOHOL (CONSTITUENT OF CINNAMOMUM VERUM BARK)
- (E)-3-phenylprop-2-en-1-ol
- PROPENOIC ACID, 3-PHENYL-(TRANS)
- Tox21_112313
- BDBM50310446
- 104-54-1
- (E)-Cinnamic alcohol
- Cinnamyl alcohol,97%
- BBL027413
- DA-62334
- DA-70007
- SBI-0654044.0001
- STL146348
- 203-212-3
- FC30865
- FP159401
- HY-N1867
- Cinnamyl Alcohol
-
- MDL: MFCD00002921
- Inchi: 1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4+
- InChI Key: OOCCDEMITAIZTP-QPJJXVBHSA-N
- SMILES: OC/C=C/C1C=CC=CC=1
- BRN: 1903999
Computed Properties
- Exact Mass: 134.07300
- Monoisotopic Mass: 134.073165
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 20.2
- Molecular Weight: 134.17
Experimental Properties
- Color/Form: Powder
- Density: 1.044 g/mL at 25 °C(lit.)
- Melting Point: 30-33 °C (lit.)
- Boiling Point: 250 °C(lit.)
- Flash Point: Fahrenheit: 258.8 ° f < br / > Celsius: 126 ° C < br / >
- Refractive Index: 1.5819
- Solubility: H2O: soluble
- Water Partition Coefficient: 1.8 g/L (20 ºC)
- Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 1.69210
- Sensitiveness: Sensitive to light
- Solubility: Soluble in alcohol, alcohol and general organic solvents, soluble in water, glycerol and 60% ethanol twice the volume.
- Merck: 14,2302
- Vapor Pressure: <0.01 mmHg ( 25 °C)
- FEMA: 2294
- Color/Form: 2000 μg/mL in methanol
Cinnamyl Alcohol Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302,H315,H319,H334
- Warning Statement: P261,P305+P351+P338,P342+P311
- Hazardous Material transportation number:2811
- WGK Germany:2
- Hazard Category Code: 22-36/38-43
- Safety Instruction: S26-S36/37-S37/39-S24
- FLUKA BRAND F CODES:10-23
- RTECS:GE2200000
-
Hazardous Material Identification:
- TSCA:Yes
- Toxicity:LD50 (g/kg): 2.0 orally in rats; >5.0 dermally in rabbits (Letizia)
- Storage Condition:2-8°C
- Safety Term:6.1
- Risk Phrases:R22; R36; R43
- Hazard Level:6.1
Cinnamyl Alcohol Customs Data
- HS CODE:2912299000
- Customs Data:
China Customs Code:
2912299000Overview:
2912299000. Other cyclic aldehydes without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912299000. other cyclic aldehydes without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Cinnamyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C110606-250mg |
Cinnamyl Alcohol |
104-54-1 | ,>99%(GC) | 250mg |
¥205.90 | 2023-09-03 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0306-20mg |
Cinnamyl Alcohol |
104-54-1 | HPLC≥98% | 20mg |
¥80元 | 2023-09-15 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C110605-1kg |
Cinnamyl Alcohol |
104-54-1 | 98% | 1kg |
¥279.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C110605-250g |
Cinnamyl Alcohol |
104-54-1 | 98% | 250g |
¥87.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C110605-100g |
Cinnamyl Alcohol |
104-54-1 | 98% | 100g |
¥51.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019721-250g |
Cinnamyl Alcohol |
104-54-1 | 98% | 250g |
¥72 | 2023-09-11 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019721-1kg |
Cinnamyl Alcohol |
104-54-1 | 98% | 1kg |
¥274 | 2023-09-11 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B21080-20mg |
Cinnamyl alcohol |
104-54-1 | ,HPLC≥98% | 20mg |
¥100.00 | 2021-09-02 | |
| ChemScence | CS-0008356-1000g |
Cinnamyl Alcohol |
104-54-1 | 99.34% | 1000g |
$46.0 | 2021-09-02 | |
| TRC | C442110-1g |
Cinnamyl Alcohol |
104-54-1 | 1g |
$ 138.00 | 2023-09-08 |
Cinnamyl Alcohol Production Method
Production Method 1
Cinnamyl Alcohol Raw materials
Cinnamyl Alcohol Preparation Products
- Cinnamyl Alcohol (104-54-1)
- (2E)-3-Phenyl-2-propen-1-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside (2281847-40-1)
- p-Coumaryl alcohol (3690-05-9)
- (E)-4-hydroxycinnamyl alcohol 4-O-beta-D-glucopyranoside (120442-73-1)
- Rosin (85026-55-7)
- 4-hydroxycinnamyl alcohol 9-O-beta-D-glucopyranoside (19764-35-3)
- 4-[(1E)-3-Hydroxy-1-propen-1-yl]phenyl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside (2375607-54-6)
- (2E)-3-(4-Hydroxyphenyl)-2-propen-1-yl 6-O-β-D-glucopyranosyl-β-D-glucopyranoside (2375607-53-5)
Cinnamyl Alcohol Suppliers
Cinnamyl Alcohol Related Literature
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamyl alcohols Cinnamyl alcohols
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamyl alcohols
- Natural Products and Extracts Flavors and Fragrances Essential Oils
- Pesticide Chemicals Pesticide Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Reference Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Alcohol/Ether
- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Natural Products and Extracts Flavors and Fragrances
- Pharmaceutical and Biochemical Products Pharmaceutical Intermediates
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
Additional information on Cinnamyl Alcohol
Recent Advances in Cinnamyl Alcohol (104-54-1) Research: Applications and Innovations in Chemical Biology and Medicine
Cinnamyl alcohol (CAS: 104-54-1), a naturally occurring aromatic compound, has garnered significant attention in recent years due to its diverse applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on cinnamyl alcohol, focusing on its pharmacological properties, synthetic modifications, and emerging therapeutic potentials. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules, as well as its direct biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of cinnamyl alcohol derivatives to enhance their anticancer activity. Researchers employed computational modeling and in vitro assays to identify novel analogs with improved selectivity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study reported that halogenated cinnamyl alcohol derivatives exhibited potent cytotoxicity, with IC50 values in the low micromolar range, while showing minimal toxicity toward normal cells. These findings suggest the potential of cinnamyl alcohol as a scaffold for developing targeted cancer therapies.
In the realm of antimicrobial research, a 2024 paper in Bioorganic & Medicinal Chemistry Letters demonstrated that cinnamyl alcohol-based formulations exhibit broad-spectrum activity against drug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida auris. The mechanism of action was linked to membrane disruption and inhibition of biofilm formation. Notably, synergistic effects were observed when cinnamyl alcohol was combined with conventional antibiotics, offering a promising strategy to combat antimicrobial resistance.
Advances in green chemistry have also leveraged cinnamyl alcohol as a sustainable building block. A 2023 ACS Sustainable Chemistry & Engineering study detailed an enzymatic cascade reaction to produce chiral cinnamyl alcohol derivatives with high enantioselectivity (>99% ee), using engineered biocatalysts. This eco-friendly approach aligns with the pharmaceutical industry's shift toward greener synthetic methodologies and could streamline the production of optically active intermediates for drug development.
Emerging applications in neurology were highlighted in a 2024 Neuropharmacology study, where cinnamyl alcohol was found to modulate GABAA receptors, exhibiting anxiolytic effects in murine models without sedative side effects. This positions the compound as a potential lead for developing novel neuroactive drugs. Additionally, ongoing clinical trials (e.g., NCT05678984) are evaluating cinnamyl alcohol-containing topical formulations for dermatological conditions, underscoring its translational relevance.
In conclusion, recent research underscores cinnamyl alcohol's versatility as a pharmacophore and synthetic intermediate. Future directions include exploring its immunomodulatory properties and developing targeted delivery systems to enhance bioavailability. These innovations could further establish cinnamyl alcohol's role in next-generation therapeutics.
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